(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWOBDAEJKPHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent. Its derivatives have been studied for their roles as inhibitors in various biological pathways.
Anticancer Activity
Recent studies have indicated that analogs of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine may act as potent anticancer agents. Research shows that certain derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds derived from this structure have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Cell cycle arrest |
Neurological Applications
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Some derivatives have shown promise in reducing neuroinflammation and oxidative stress in preclinical models.
| Compound | Disease Targeted | Effect Observed | Reference |
|---|---|---|---|
| Compound C | Alzheimer’s Disease | Reduced neuroinflammation | |
| Compound D | Parkinson’s Disease | Neuroprotective effects |
Agricultural Applications
In addition to medicinal uses, (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine has applications in agriculture, particularly as a potential pesticide or herbicide.
Pesticidal Properties
Research has indicated that certain derivatives possess insecticidal activity against common agricultural pests. These compounds disrupt critical biological pathways in insects, leading to mortality or impaired development.
| Compound | Target Pest | Mode of Action | Reference |
|---|---|---|---|
| Compound E | Aphids | Metabolic disruption | |
| Compound F | Beetles | Growth inhibition |
Herbicidal Activity
Some studies suggest that the compound can inhibit weed growth by interfering with specific metabolic processes. This property could be utilized to develop new herbicides that are effective yet environmentally friendly.
Materials Science Applications
The unique chemical structure of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine also lends itself to applications in materials science.
Polymer Synthesis
This compound can be used as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties. Research indicates that polymers incorporating this structure exhibit enhanced stability and resistance to degradation.
Coatings
Due to its chemical properties, it can be utilized in developing coatings that provide protective barriers against environmental factors such as moisture and UV radiation.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Shares a similar core structure but lacks the amine group.
Pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: Another derivative with different functional groups that confer distinct properties
Uniqueness
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is unique due to its specific combination of pyrazole and oxazine rings, along with the presence of an amine group. This structure provides a versatile platform for further functionalization and exploration in various scientific fields .
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is a heterocyclic amine that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is . Its structure features a pyrazolo[5,1-b][1,3]oxazine core, which is known for various biological activities. The compound can be synthesized through multiple methods involving the reaction of specific precursors under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole moieties have been reported to exhibit significant anti-proliferative effects against various cancer cell lines. In a study evaluating several pyrazole derivatives, including those related to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine, promising results were observed in terms of reduced cell viability in cancer models such as HepG2 and HCT116 cells. The IC50 values for some derivatives were recorded as low as 6.9 µg/mL, indicating potent activity against these cell lines .
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been investigated. The compound was tested against various bacterial strains and demonstrated effective inhibition comparable to standard antibiotics. For example, minimum inhibitory concentrations (MIC) were determined for several derivatives against Staphylococcus aureus and Escherichia coli, showing that certain derivatives possess significant antibacterial activity .
The mechanism underlying the biological activities of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine involves multiple pathways:
- Apoptosis Induction : Studies suggest that some derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Enzyme Inhibition : The compound has been linked to the inhibition of specific enzymes involved in cancer progression and inflammation .
Study 1: Synthesis and Evaluation
In a comprehensive study published in 2021, researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy. Among them, several exhibited notable anticancer effects with IC50 values indicating strong efficacy against HepG2 cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 1 | 6.9 | HepG2 |
| 2 | 12.6 | HCT116 |
| 3 | 28.9 | A549 |
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related pyrazole compounds. The study reported MIC values for various derivatives against common pathogens. The results demonstrated that certain compounds had MIC values comparable to traditional antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 20 | Escherichia coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
